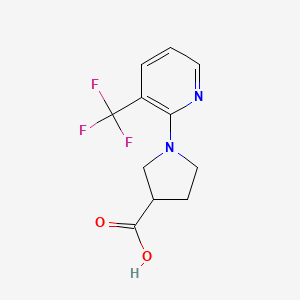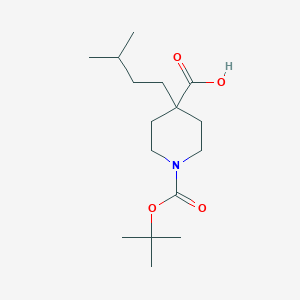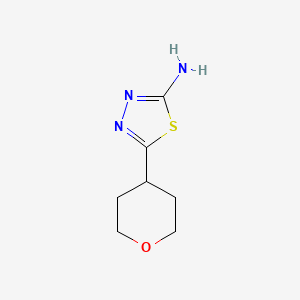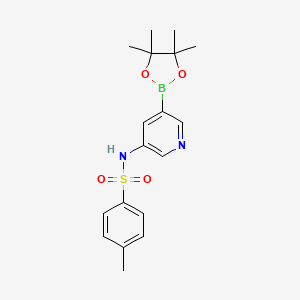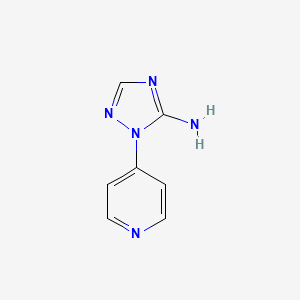
1-(吡啶-4-基)-1H-1,2,4-三唑-5-胺
描述
1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine, also known as “PTA”, is an organic compound with a variety of applications in scientific research. It is a member of the triazole family, which are nitrogen-containing heterocyclic compounds. PTA has unique properties that make it a useful tool for scientists in a wide range of disciplines, including biochemistry, physiology, and pharmacology.
科学研究应用
工业和农业应用
氨基-1,2,4-三唑类化合物,包括类似于1-(吡啶-4-基)-1H-1,2,4-三唑-5-胺的衍生物,在精细有机合成行业中起着至关重要的原料作用。这些化合物已广泛应用于生产农业产品、药品、染料、高能材料和防腐添加剂。它们的用途延伸至制造分析试剂、浮选试剂、耐热聚合物、荧光产品和离子液体,展示了它们在应用科学、生物技术、能源和化学领域的多功能性。在农业中,这些衍生物在配制各种杀虫剂、杀菌剂、植物生长调节剂和硝化抑制剂用于氮肥中起着基础性作用,突显了它们在提高农业生产力和植物健康方面的重要性 (Nazarov et al., 2021)。
药物研究与开发
三唑家族,包括1-(吡啶-4-基)-1H-1,2,4-三唑-5-胺衍生物,因其在开发具有多种生物活性的新药物方面的潜力而受到关注。这些化合物的结构多样性使其能够进行多种修改,从而发现具有抗炎、抗血小板、抗微生物、抗肿瘤和抗病毒性质的原型药物。这种适应性对于应对新疾病、对抗耐药微生物菌株以及开发治疗被忽视疾病至关重要。追求更高效的三唑类化合物合成方法,考虑到绿色化学原则、可持续性和节能,对于拓展其治疗应用并应对新兴健康挑战至关重要 (Ferreira et al., 2013)。
光学传感器和化学分析
1,2,4-三唑衍生物在光学传感器的开发中发挥着关键作用,因其能够形成配位和氢键,使其成为优秀的传感探针。这些化合物在合成用于检测各种化学实体的传感器方面起着重要作用,突显了它们在生物和药物应用中的重要性。基于嘧啶的光学传感器的开发,其中包括三唑衍生物,强调了将这些化合物整合到用于环境监测、医疗诊断和化学分析的先进分析工具中,弥合了有机化学与应用传感技术之间的鸿沟 (Jindal & Kaur, 2021)。
作用机制
Target of Action
The primary target of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . It plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule.
Mode of Action
The compound interacts with its target, the PRS, by binding to the ATP-site . This interaction inhibits the function of PRS, disrupting the protein synthesis process within the cell .
Pharmacokinetics
It is known that medicinal chemistry efforts are needed to optimize selectivity against hsprs while further improving antimalarial potency, pharmacokinetics, and physicochemical properties .
Result of Action
The result of the action of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is the disruption of protein synthesis within the cell due to the inhibition of PRS . This leads to a decrease in the production of proteins necessary for various cellular functions, potentially leading to cell death.
生化分析
Biochemical Properties
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as prolyl-tRNA synthetase, which is crucial for protein synthesis in cells . The interaction between 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine and prolyl-tRNA synthetase involves binding to the ATP site of the enzyme, thereby inhibiting its activity and affecting protein synthesis . Additionally, this compound has been observed to interact with other biomolecules, including proteins involved in cell signaling pathways, which further underscores its biochemical significance.
Cellular Effects
The effects of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases such as Parkinson’s disease . By inhibiting the aggregation of alpha-synuclein, 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine can potentially mitigate neurotoxicity and neurodegeneration. Furthermore, this compound has been shown to impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within cells .
Molecular Mechanism
At the molecular level, 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as prolyl-tRNA synthetase, leading to enzyme inhibition . This binding interaction is facilitated by the unique structural features of the compound, which allow it to fit into the enzyme’s active site and block its activity. Additionally, 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, long-term exposure to 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine has been associated with sustained inhibition of target enzymes and persistent effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological functions . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to inhibit enzymes involved in glycolysis and other metabolic pathways, leading to changes in metabolic flux and levels of key metabolites . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Within tissues, 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine can accumulate in specific regions, depending on the presence of binding proteins and other factors that influence its localization .
Subcellular Localization
The subcellular localization of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring that it exerts its effects in the appropriate cellular context .
属性
IUPAC Name |
2-pyridin-4-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-5-11-12(7)6-1-3-9-4-2-6/h1-5H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOLSHXLQIAOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



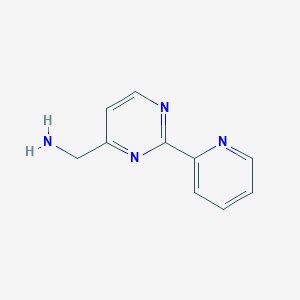
![Butyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1399700.png)
![N-[(pyrimidin-5-yl)methyl]cyclopropanamine](/img/structure/B1399701.png)

![3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)-phenyl]propan-2-ol](/img/structure/B1399704.png)
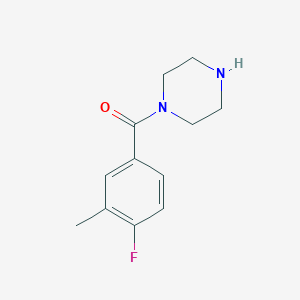
![3-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1399710.png)
